B1578842 [Leu37]-beta-Amyloid (1-42)

[Leu37]-beta-Amyloid (1-42)

Cat. No.: B1578842
M. Wt: 4570.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Leu37]-beta-Amyloid (1-42) is a modified variant of the wild-type beta-amyloid (Aβ1-42) peptide, characterized by a leucine substitution at position 36. Aβ1-42 is a 42-amino acid peptide derived from the amyloid precursor protein (APP) and is a primary component of amyloid plaques in Alzheimer’s disease (AD) . The substitution of glycine (wild-type residue at position 37) with leucine introduces a hydrophobic side chain, which may alter the peptide’s aggregation kinetics, structural stability, and neurotoxic properties. While the wild-type Aβ1-42 is well-documented for its high propensity to form β-sheet-rich fibrils and neurotoxic oligomers , the [Leu37] variant’s behavior remains under investigation, with implications for both AD pathogenesis and therapeutic development.

Properties

Molecular Weight

4570.2

sequence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVLGVVIA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-amyloid peptides exhibit diverse biochemical and pathological properties depending on their length, mutation sites, and post-translational modifications. Below is a comparative analysis of [Leu37]-Aβ1-42 with key variants:

Table 1: Comparative Properties of Aβ Peptides

Compound Length Mutation/Modification Aggregation Propensity Neurotoxicity Diagnostic/Pathogenic Relevance
Aβ1-42 (wild-type) 42 None High High (oligomers/fibrils) Core biomarker for AD; CSF levels <1,000 pg/mL indicate pathology .
[Leu37]-Aβ1-42 42 G37L Likely increased* Hypothesized to be high Investigational; role in familial AD under study .
(Asp37)-Aβ1-42 (G37D) 42 G37D Reduced vs. wild-type Lower toxicity Research tool for studying aggregation mechanisms .
Aβ1-40 40 None Moderate Lower vs. Aβ1-42 Used in Aβ1-42/Aβ1-40 ratio for AD diagnosis; higher baseline concentrations .
Aβ1-38 38 None Low Minimal Associated with presenilin-1 mutations; reduced deposition in familial AD .
Beta-Amyloid (15-21) 7 N/A (fragment) Non-aggregating Non-toxic Mechanistic studies; inhibits full-length Aβ aggregation .

* Hypothesis based on leucine’s hydrophobicity enhancing β-sheet stability compared to glycine .

Key Findings:

Aggregation Dynamics :

  • Wild-type Aβ1-42 aggregates rapidly into neurotoxic oligomers (e.g., ADDLs) and fibrils, driven by hydrophobic C-terminal residues (e.g., V39-V40) . The [Leu37] substitution may further stabilize β-sheet interactions, accelerating aggregation.
  • In contrast, Aβ1-40 and Aβ1-38 exhibit lower fibrillization rates due to shorter hydrophobic domains .

Neurotoxicity: Aβ1-42 oligomers impair synaptic plasticity (e.g., inhibiting long-term potentiation) at nanomolar concentrations . [Leu37]-Aβ1-42 is hypothesized to exhibit similar or enhanced toxicity due to structural destabilization at position 37. The G37D mutant (Asp37) shows reduced toxicity, likely due to charged aspartate disrupting hydrophobic interactions critical for oligomerization .

Diagnostic Utility: The Aβ1-42/Aβ1-40 ratio in cerebrospinal fluid (CSF) is a validated AD biomarker, with Aβ1-42 <1,000 pg/mL indicating amyloid pathology . Standardization challenges persist across immunoassays and LC-MS/MS platforms .

Methodological Considerations: LC-MS/MS outperforms immunoassays in quantifying Aβ isoforms due to superior specificity for truncated/mutated peptides (e.g., distinguishing Aβ1-42 from [Leu37]-Aβ1-42) .

Research Implications and Gaps

  • Pathogenic Role of [Leu37]-Aβ1-42 : While its aggregation propensity is theorized to exceed wild-type Aβ1-42, empirical studies are needed to confirm its oligomerization kinetics and toxicity in neuronal cultures .
  • Therapeutic Targeting : Compounds that selectively reduce Aβ1-42 (e.g., γ-secretase modulators) may require re-evaluation for efficacy against [Leu37]-Aβ1-42 .
  • Standardization: Harmonizing quantification methods (e.g., Elecsys® immunoassay vs. LC-MS/MS) is critical for accurate comparisons across Aβ variants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.